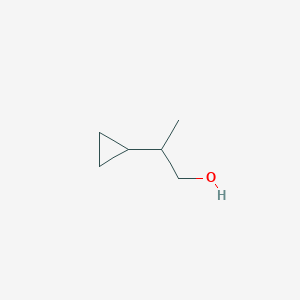

2-Cyclopropylpropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropylpropan-1-ol is an organic compound with the molecular formula C6H12O It is a cyclopropyl-substituted alcohol, characterized by the presence of a cyclopropyl group attached to a propanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpropan-1-ol typically involves the cyclopropanation of an appropriate precursor followed by reduction. One common method is the reaction of cyclopropylmethyl bromide with a suitable nucleophile, such as sodium borohydride, under controlled conditions to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. For example, the cyclopropanation of alkenes using carbenes or carbenoids, followed by reduction, can be employed. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopropylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form cyclopropylpropan-1-amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products:

Oxidation: Cyclopropylpropanal or cyclopropylpropanoic acid.

Reduction: Cyclopropylpropan-1-amine.

Substitution: Cyclopropylpropyl chloride or bromide

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

2-Cyclopropylpropan-1-ol has been investigated for its potential as a pharmacological agent. Its unique structural features allow it to interact with biological targets effectively. For instance, studies have shown that derivatives of this compound can exhibit improved binding affinity to specific protein sites, enhancing their therapeutic efficacy. A notable example includes its role in the development of inhibitors targeting the BCL6 protein, which is implicated in various cancers. The introduction of the cyclopropyl group was found to optimize shape complementarity, significantly improving the compound's potency in cellular assays .

Case Study: BCL6 Inhibitors

In a study focusing on the discovery of potent BCL6 inhibitors, this compound derivatives were synthesized and evaluated for their activity. The cyclopropyl substituent was crucial for filling hydrophobic pockets within the target protein, leading to a substantial increase in binding affinity and cellular activity compared to other substituents . This highlights the compound's potential in cancer therapeutics.

Organic Synthesis

Building Block in Synthesis

this compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex organic molecules. Researchers have utilized this compound in the synthesis of various derivatives, which can be further modified for different applications.

Synthetic Pathways

The compound can be synthesized through several methods, including photochemical homologation reactions, although yields may vary depending on the conditions . The versatility of this compound allows chemists to explore numerous synthetic routes, enhancing its utility in laboratory settings.

Chemical Properties and Safety

Physical Properties

this compound is characterized by its flammable nature and potential skin irritation upon contact. Proper safety measures must be taken when handling this compound in laboratory environments . Understanding its chemical properties is essential for researchers aiming to utilize it effectively while ensuring safety compliance.

Mécanisme D'action

The mechanism of action of 2-Cyclopropylpropan-1-ol involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Cyclopropylmethanol: Similar in structure but with a different carbon chain length.

Cyclopropylpropan-2-ol: An isomer with the hydroxyl group on the second carbon.

Cyclopropylmethylamine: Similar in structure but with an amine group instead of a hydroxyl group.

Uniqueness: 2-Cyclopropylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclopropyl group introduces ring strain, making it more reactive in certain chemical reactions compared to its linear counterparts .

Activité Biologique

2-Cyclopropylpropan-1-ol, with the molecular formula C6H12O, is an organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a propan-1-ol backbone. This unique structure contributes to its reactivity and interaction with biological systems. The compound's molecular weight is approximately 100.16 g/mol, and it is characterized by its hydroxyl functional group, which plays a crucial role in its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in relation to neurotransmitter modulation and potential therapeutic applications. The following table summarizes key findings related to its biological effects:

Neurotransmitter Modulation

Studies have shown that compounds with similar structures to this compound can significantly influence neurotransmitter systems. For instance, cyclopropylamines have been reported to interact with serotonin receptors, which are critical in the treatment of mood disorders. A study demonstrated that derivatives of cyclopropyl compounds exhibit selective activity towards specific receptor subtypes, suggesting their potential in developing antidepressants .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's hydroxyl group enhances its ability to disrupt microbial cell membranes, leading to increased efficacy against pathogens .

Antitumor Activity

In vitro studies have assessed the cytotoxicity of this compound against human cancer cell lines. The findings revealed significant inhibition of cell proliferation in several cancer types, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values for these cell lines ranged from 40 µM to 80 µM, indicating a promising therapeutic index for further development .

Propriétés

IUPAC Name |

2-cyclopropylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(4-7)6-2-3-6/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXXOYNXYWNSJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.